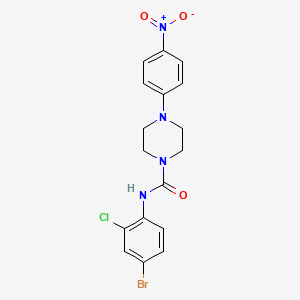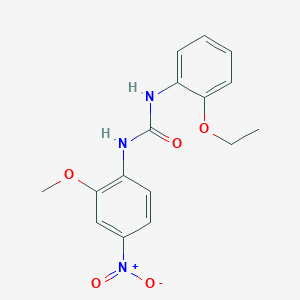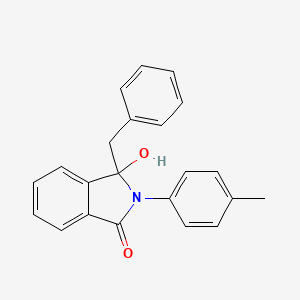
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as BDP-9066, is a novel small molecule inhibitor of the protein kinase CK2. The protein kinase CK2 is a highly conserved serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BDP-9066 has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. CK2 is a key regulator of many signaling pathways that are dysregulated in cancer, including the PI3K/AKT/mTOR pathway and the Wnt/β-catenin pathway. Inhibition of CK2 activity by N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide leads to the downregulation of these pathways, resulting in decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit tumor growth in mouse xenograft models of breast cancer and glioblastoma. N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cancer biology. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent. In addition, further studies are needed to determine the optimal dosing regimen and potential toxicities of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.
Direcciones Futuras
For research on N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could include the development of more potent analogs, the optimization of dosing regimens, and the evaluation of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in combination with other anticancer agents. In addition, further studies are needed to determine the potential toxicities of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide and to identify biomarkers that could be used to predict response to treatment. Overall, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide represents a promising candidate for cancer therapy, and further research is needed to fully evaluate its potential.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to have synergistic effects when combined with other anticancer agents, such as doxorubicin and cisplatin. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide may have potential as a novel anticancer agent.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S2/c29-25(26-16-19-11-12-23-24(15-19)35-18-34-23)22-17-27(36(30,31)20-7-3-1-4-8-20)13-14-28(22)37(32,33)21-9-5-2-6-10-21/h1-12,15,22H,13-14,16-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPXHIQFVRAKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-chloro-6-[({2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4127807.png)
![ethyl 4-[({2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4127812.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4127815.png)

![methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4127837.png)




![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127883.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127888.png)
![N-(4-butylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4127890.png)
![N-(2-methoxyethyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4127898.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B4127900.png)